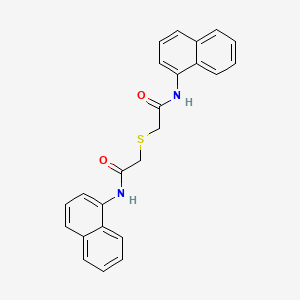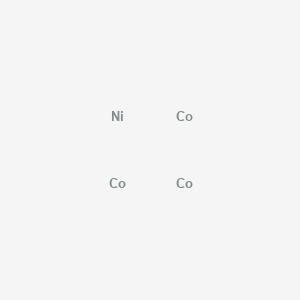
Cobalt--nickel (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt–nickel (3/1) is an alloy composed of three parts cobalt and one part nickel. Both cobalt and nickel are transition metals known for their magnetic properties, high melting points, and resistance to oxidation and corrosion. This alloy is particularly valued for its unique combination of strength, durability, and magnetic properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–nickel (3/1) alloy typically involves the reduction of cobalt and nickel salts. One common method is the co-reduction of cobalt and nickel nitrates using a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous solution, and the resulting alloy is then purified and dried .
Industrial Production Methods
In industrial settings, cobalt–nickel (3/1) alloy is often produced through high-temperature reduction processes. The metals are melted together in a furnace under an inert atmosphere to prevent oxidation. The molten alloy is then cast into molds and allowed to cool and solidify. This method ensures a homogeneous mixture of cobalt and nickel, resulting in a high-quality alloy .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt–nickel (3/1) alloy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The alloy can oxidize to form cobalt and nickel oxides.
Substitution: The alloy can participate in substitution reactions where one metal atom is replaced by another metal atom in the alloy matrix.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Metal salts in an aqueous solution.
Major Products Formed
Oxidation: Cobalt oxide (CoO) and nickel oxide (NiO).
Reduction: Pure cobalt and nickel metals.
Substitution: Alloys with different metal compositions.
Wissenschaftliche Forschungsanwendungen
Cobalt–nickel (3/1) alloy has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which cobalt–nickel (3/1) alloy exerts its effects is primarily through its magnetic and catalytic properties.
Vergleich Mit ähnlichen Verbindungen
Cobalt–nickel (3/1) alloy can be compared with other similar compounds such as:
Cobalt–iron (3/1): This alloy has similar magnetic properties but is less resistant to corrosion compared to cobalt–nickel (3/1).
Nickel–iron (3/1): This alloy is also magnetic but has a lower melting point and is less durable than cobalt–nickel (3/1).
Similar Compounds
- Cobalt–iron (3/1)
- Nickel–iron (3/1)
- Cobalt–copper (3/1)
Cobalt–nickel (3/1) alloy stands out due to its unique combination of high strength, durability, and excellent magnetic properties, making it a versatile material for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61115-36-4 |
|---|---|
Molekularformel |
Co3Ni |
Molekulargewicht |
235.493 g/mol |
IUPAC-Name |
cobalt;nickel |
InChI |
InChI=1S/3Co.Ni |
InChI-Schlüssel |
XLEICYJYGLUASG-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Co].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



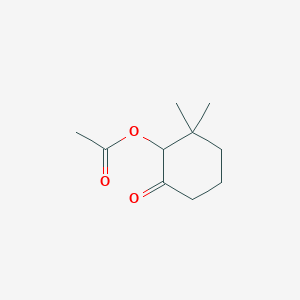


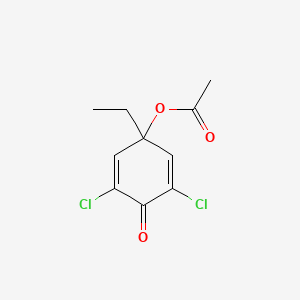
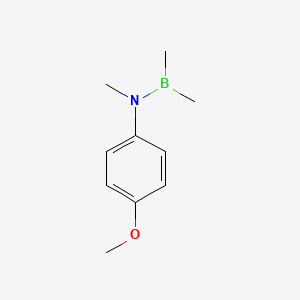
![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)
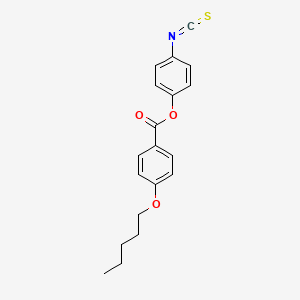

![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
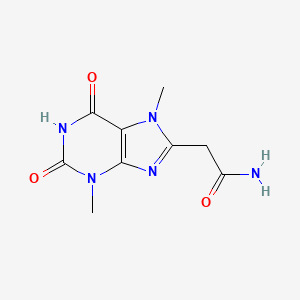
![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
